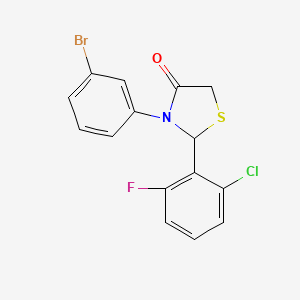
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with bromophenyl and chlorofluorophenyl groups, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 3-bromobenzaldehyde, 2-chloro-6-fluoroaniline, and thioglycolic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions.
Cyclization: The intermediate Schiff base formed from the condensation of the aldehyde and aniline undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This might include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidines.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- would depend on its specific biological activity. Generally, thiazolidinones exert their effects by:
Molecular Targets: Binding to enzymes or receptors involved in disease pathways.
Pathways Involved: Inhibiting or activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Thiazolidinone, 3-phenyl-2-(2-chlorophenyl)-
- 4-Thiazolidinone, 3-(4-bromophenyl)-2-(2-fluorophenyl)-
- 4-Thiazolidinone, 3-(3-chlorophenyl)-2-(2-bromophenyl)-
Uniqueness
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- is unique due to the specific combination of bromophenyl and chlorofluorophenyl groups, which may impart distinct chemical and biological properties compared to other thiazolidinones.
Propriétés
Numéro CAS |
624739-23-7 |
|---|---|
Formule moléculaire |
C15H10BrClFNOS |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrClFNOS/c16-9-3-1-4-10(7-9)19-13(20)8-21-15(19)14-11(17)5-2-6-12(14)18/h1-7,15H,8H2 |
Clé InChI |
GGOBUTOFDIUVIV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


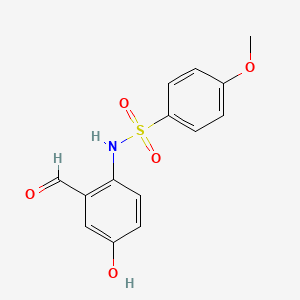
![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
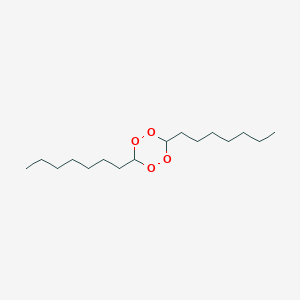
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
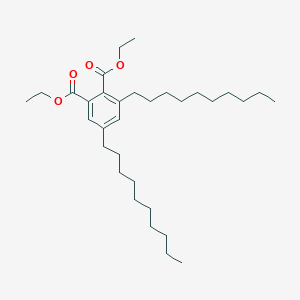
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
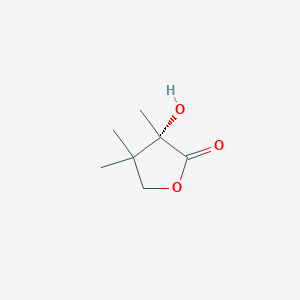
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
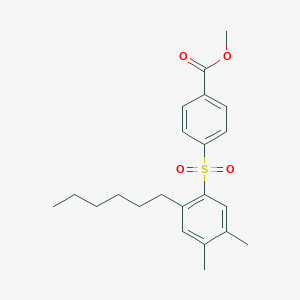
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
